

# Application Note: Quantification of Suberylglycine in Patient Urine with Dicarboxylic Aciduria

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## Compound of Interest

Compound Name: Suberylglycine

Cat. No.: B135176

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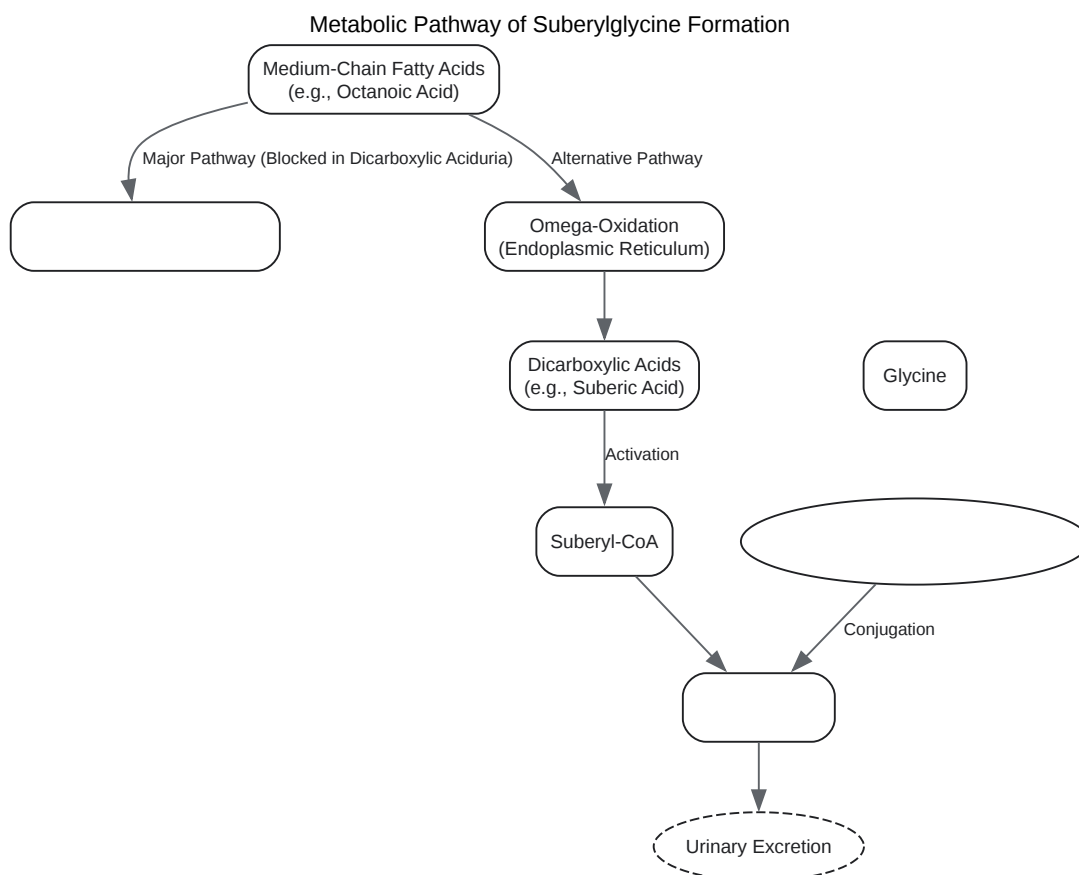
## Introduction

Dicarboxylic aciduria is a group of inherited metabolic disorders characterized by the abnormal excretion of dicarboxylic acids in the urine. These disorders often stem from defects in the mitochondrial beta-oxidation of fatty acids, a crucial pathway for energy production, particularly during periods of fasting or metabolic stress. One of the key biomarkers for the diagnosis and monitoring of certain dicarboxylic acidurias, especially Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, is the presence of **suberylglycine** in the urine.<sup>[1]</sup> **Suberylglycine** is a conjugate of suberic acid (a C8 dicarboxylic acid) and glycine. Its quantification in urine provides a valuable tool for clinicians and researchers to diagnose, understand the pathophysiology of, and develop therapeutic interventions for these debilitating conditions.

This application note provides detailed protocols for the quantification of **suberylglycine** in human urine using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. It also includes a summary of expected quantitative data and a visualization of the relevant metabolic pathway and experimental workflow.

## Metabolic Pathway of Suberylglycine Formation

In individuals with certain fatty acid oxidation disorders, the blockage of beta-oxidation leads to an accumulation of medium-chain fatty acids. These fatty acids are then metabolized through an alternative pathway known as omega-oxidation, which occurs primarily in the endoplasmic reticulum.<sup>[2]</sup> This pathway involves the hydroxylation of the terminal methyl group of the fatty acid, followed by successive oxidations to form a dicarboxylic acid. In the case of **suberylglycine** formation, octanoic acid is converted to suberic acid. The resulting suberyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase, forming **suberylglycine**, which is subsequently excreted in the urine.<sup>[3][4][5][6]</sup>



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Caption: Metabolic pathway illustrating the formation of **suberylglycine** in dicarboxylic aciduria.

## Experimental Protocols

### Principle

The quantification of **suberylglycine** in urine is achieved using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. This method is highly sensitive and specific, making it the gold standard for the diagnosis of MCAD deficiency.[1][7] A known amount of a stable isotope-labeled internal standard (e.g., [ $^{13}\text{C}_2$ ]-**suberylglycine**) is added to the urine sample. The endogenous (unlabeled) and the internal standard (labeled) **suberylglycine** are then extracted, derivatized to increase their volatility, and analyzed by GC-MS. The ratio of the peak areas of the endogenous compound to the internal standard is used to calculate the concentration of **suberylglycine** in the original sample.

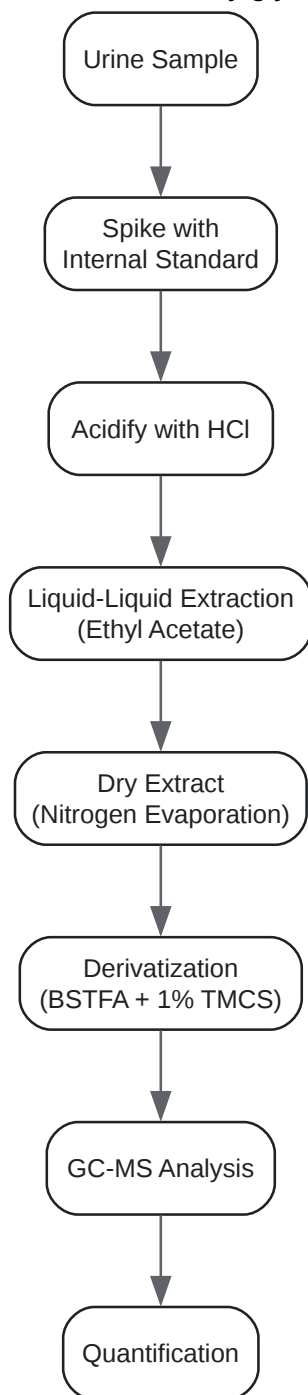
## Materials and Reagents

- **Suberylglycine** standard
- Stable isotope-labeled **suberylglycine** (e.g., [ $^{13}\text{C}_2$ ]-**suberylglycine**) for use as an internal standard
- Urine samples (patient and control)
- Ethyl acetate (analytical grade)
- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Methanol
- Deionized water
- Vortex mixer
- Centrifuge

- Nitrogen evaporator
- GC-MS system with a capillary column (e.g., DB-5MS or equivalent)

## Experimental Workflow

## Experimental Workflow for Suberylglycine Quantification



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Caption: A simplified workflow for the quantification of **suberylglycine** in urine by GC-MS.

## Detailed Procedure

- Sample Preparation and Internal Standard Spiking:
  - Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  - To 1 mL of urine, add a known amount of the stable isotope-labeled internal standard solution (e.g., [ $^{13}\text{C}_2$ ]-**suberylglycine**). The exact amount should be optimized to be in a similar concentration range as the expected endogenous **suberylglycine**.
- Acidification and Extraction:
  - Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.
  - Add 5 mL of ethyl acetate to the acidified urine.
  - Vortex the mixture vigorously for 2 minutes to extract the organic acids.
  - Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
  - Carefully transfer the upper organic layer to a clean glass tube.
  - Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
  - Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
- Evaporation:
  - Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 40°C.
- Derivatization:
  - To the dried residue, add 50  $\mu\text{L}$  of BSTFA with 1% TMCS and 20  $\mu\text{L}$  of pyridine.

- Cap the tube tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the carboxyl groups to their trimethylsilyl (TMS) esters.
- GC-MS Analysis:
  - Inject 1-2 µL of the derivatized sample into the GC-MS system.
  - GC Conditions (Example):
    - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS).
    - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    - Injector Temperature: 250°C.
    - Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
  - MS Conditions (Example):
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both endogenous **suberylglycine**-TMS derivative and the internal standard.
- Quantification:
  - Identify the peaks corresponding to the TMS derivatives of **suberylglycine** and the internal standard based on their retention times and mass spectra.
  - Integrate the peak areas of the selected ions for both the analyte and the internal standard.
  - Calculate the concentration of **suberylglycine** in the urine sample using a calibration curve prepared with known concentrations of the **suberylglycine** standard and a fixed amount of the internal standard. The concentration is typically normalized to the urinary creatinine concentration and expressed as mg/mg creatinine or mmol/mol creatinine.



## Quantitative Data Summary

The concentration of **suberylglycine** in urine is significantly elevated in patients with dicarboxylic aciduria, particularly during acute metabolic episodes. The following table summarizes representative quantitative data from the literature.

Analyte	Patient Population	Condition	Urinary Concentration	Reference
Suberylglycine	Patient with C6-C10- $\omega$ -dicarboxylic aciduria	Acute metabolic attack	0.2 - 0.5 mg/mg creatinine	[2]
21 patients with MCAD deficiency	Acute and asymptomatic phases	Significantly increased	[1]	
Asymptomatic neonate with MCAD deficiency	Asymptomatic	Increased	[8]	
Healthy Controls	-	Typically very low or undetectable	[1]	
Total Dicarboxylic Acids (Adipic, Suberic, Sebacic)	Patient with C6-C10- $\omega$ -dicarboxylic aciduria	Acute metabolic attack	0.77 - 1.3 mg/mg creatinine	[2]

Note: The study by Rinaldo et al. (1988) on 21 patients with MCAD deficiency reported significantly increased levels of **suberylglycine**, but the abstract does not provide specific mean values and ranges. It is crucial to establish reference ranges within each laboratory.

## Conclusion

The quantification of urinary **suberylglycine** is a cornerstone in the diagnosis and management of patients with dicarboxylic aciduria. The stable isotope dilution GC-MS method described in this application note provides the necessary sensitivity and specificity for accurate and reliable measurement. This allows for early diagnosis, monitoring of treatment efficacy, and furthering research into the underlying mechanisms and potential therapeutic targets for these complex metabolic disorders. For drug development professionals, this method can be invaluable for patient stratification in clinical trials and for assessing the biochemical response to novel therapies aimed at correcting the underlying metabolic defects.

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